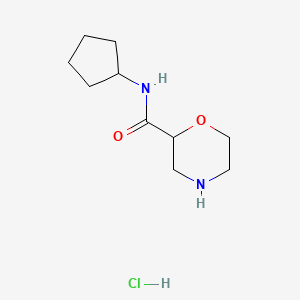

Morpholine-2-carboxylic acid cyclopentylamidehydrochloride

Description

Morpholine-2-carboxylic acid cyclopentylamide hydrochloride is a synthetic compound derived from morpholine-2-carboxylic acid, a bicyclic amine with a carboxyl group. Its synthesis typically involves coupling morpholine-2-carboxylic acid derivatives with cyclopentylamine, followed by hydrochloride salt formation for stability . The compound is classified as a chemical intermediate, with applications in pharmaceutical research, particularly in modulating bacterial quorum-sensing (QS) pathways .

Key physicochemical properties include:

Properties

IUPAC Name |

N-cyclopentylmorpholine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(9-7-11-5-6-14-9)12-8-3-1-2-4-8;/h8-9,11H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBSTSJKGIVRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229623-59-9 | |

| Record name | 2-Morpholinecarboxamide, N-cyclopentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229623-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine-2-carboxylic acid cyclopentylamidehydrochloride typically involves the reaction of morpholine-2-carboxylic acid with cyclopentylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: Morpholine-2-carboxylic acid and cyclopentylamine.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.

Procedure: The morpholine-2-carboxylic acid is dissolved in water, and cyclopentylamine is added slowly with stirring. Hydrochloric acid is then added to the mixture to catalyze the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction.

Isolation: The product is isolated by filtration, washed with water, and dried under vacuum to obtain this compound as a white crystalline solid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production process may also include additional purification steps such as recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine-2-carboxylic acid cyclopentylamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can yield primary or secondary amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine-2-carboxylic acid cyclopentylamidehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of morpholine-2-carboxylic acid cyclopentylamidehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Decanoyl Cyclopentylamide (C10-CPA)

- Structure: Features a decanoyl chain instead of the morpholine-carboxylic acid group.

- Activity: A potent QS inhibitor (QSI) targeting Pseudomonas aeruginosa virulence factors. C10-CPA outperforms its shorter-chain analog (C8-CPA) in inhibiting LasR and RhlR systems, reducing pyocyanin production by 90% at 100 µM .

- Advantage : Higher lipophilicity enhances membrane permeability compared to morpholine-based analogs.

Metcaraphen Hydrochloride

- Structure: Cyclopentanecarboxylate ester with a diethylaminoethyl group.

- Application : Anticholinergic agent, unlike the QSI focus of morpholine-2-carboxylic acid cyclopentylamide HCl.

- Stability : Less acid-stable than morpholine derivatives due to ester hydrolysis susceptibility .

Comparison with Morpholine Derivatives

Morpholine-2-carboxamide Hydrochloride

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Structure : Benzyl substitution at the morpholine 4-position.

- Similarity Score : 0.70 (structural similarity algorithm) .

- Use : Antimicrobial research, less focused on QS modulation.

Research Findings and Trends

- Efficacy : Morpholine-2-carboxylic acid cyclopentylamide HCl shows comparable QS inhibition to C10-CPA but with improved solubility due to the morpholine ring .

- Market Data : Morpholine-2-carboxylic acid derivatives are produced globally, with consumption projected to grow at 4.2% CAGR (2027–2046) .

- Synthetic Challenges: Lower yields (73%) compared to furanones (85%) due to multi-step amidation .

Biological Activity

Morpholine-2-carboxylic acid cyclopentylamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Morpholine-2-carboxylic acid cyclopentylamide hydrochloride is characterized by the presence of a morpholine ring, a carboxylic acid group, and a cyclopentyl amide structure. The molecular formula can be summarized as follows:

- Molecular Formula : C₉H₁₄ClN₃O₂

- Molecular Weight : 219.68 g/mol

Biological Activity Overview

The biological activity of Morpholine-2-carboxylic acid cyclopentylamide hydrochloride has been explored in various studies, focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer activities.

The compound is believed to exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could act as a modulator for certain receptors related to pain and inflammation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Morpholine-2-carboxylic acid cyclopentylamide hydrochloride. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results:

Anti-inflammatory Effects

Research has indicated that Morpholine-2-carboxylic acid cyclopentylamide hydrochloride exhibits anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly:

- Cytokine Inhibition : Decreased levels of TNF-alpha and IL-6 were observed after treatment.

- Pain Relief : In vivo studies demonstrated a reduction in pain responses comparable to standard analgesics.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of Morpholine-2-carboxylic acid cyclopentylamide hydrochloride on several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with notable effects on apoptosis induction.

-

Case Study on Inflammation Models :

- An experimental model using induced paw edema in rats revealed that treatment with this compound led to a significant reduction in paw swelling compared to the control group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.